CALRETICULIN

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calreticulin (CALR) is a multifunctional soluble protein that binds Ca2+ ions, rendering it inactive . It is located in storage compartments associated with the endoplasmic reticulum and is considered an ER resident protein . It binds to misfolded proteins and prevents them from being exported from the endoplasmic reticulum to the Golgi apparatus . It is also involved in maintaining adequate calcium levels in organisms and functions as a chaperone to help other proteins fold correctly .

Molecular Structure Analysis

The crystal structure of the human calreticulin globular domain was solved at 1.55 Å resolution . Interactions of the flexible N-terminal extension with the edge of the lectin site are consistently observed, revealing a hitherto unidentified peptide-binding site . A calreticulin molecular zipper, observed in all crystal lattices, could further extend this site by creating a binding cavity lined by hydrophobic residues .Chemical Reactions Analysis

Calreticulin binds to oligosaccharides containing terminal glucose residues, thereby targeting them for degradation . If "overseer" enzymes note that residues are misfolded, proteins within the rER will re-add glucose residues so that other calreticulin/calnexin can bind to these proteins and prevent them from proceeding to the Golgi . This leads these aberrantly folded proteins down a path whereby they are targeted for degradation .Physical And Chemical Properties Analysis

Calreticulin is a thermostable protein with distinct structural responses to different divalent cation environments . The thermostability and the overall secondary structure content of calreticulin are impacted by the divalent cation environment, with the ER range of calcium concentrations enhancing stability, and calcium-depleting or high calcium environments reducing stability .Mecanismo De Acción

Calreticulin binds to misfolded proteins and prevents them from being exported from the endoplasmic reticulum to the Golgi apparatus . A similar quality-control molecular chaperone, calnexin, performs the same service for soluble proteins as does calreticulin . Both proteins, calnexin and calreticulin, have the function of binding to oligosaccharides containing terminal glucose residues, thereby targeting them for degradation .

Safety and Hazards

Calreticulin expression is up-regulated during cellular transformation and is associated with disease progression in multiple types of malignancies . At the same time, it has been characterized as an important stress-response protein capable of inducing immunogenic cell death (ICD) when translocated to the cell surface .

Direcciones Futuras

Given the high degree of diverse functions and pro-healing effects, application of exogenous calreticulin warrants further investigation as a potential novel therapeutic option for chronic wound patients . Moreover, the overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or Calreticulin genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs), suggesting that development of drugs targeting mutant CALR is of great significance .

Propiedades

Número CAS |

154837-41-9 |

|---|---|

Nombre del producto |

CALRETICULIN |

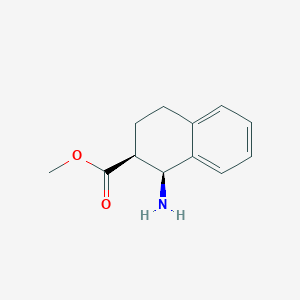

Fórmula molecular |

C9H17NO2 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.